molecular formula C7H8BrN B1273131 5-Bromo-2-methylaniline CAS No. 39478-78-9

5-Bromo-2-methylaniline

Cat. No. B1273131
CAS RN: 39478-78-9
M. Wt: 186.05 g/mol
InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylaniline, also known as 5-Bromo-o-toluidine, is a chemical compound with the molecular formula C7H8BrN . It is a solid substance at 20°C and appears as a light yellow to yellow to green powder or lump .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylaniline consists of a benzene ring substituted with a bromine atom, a methyl group, and an amine group . The linear formula is BrC6H3(CH3)NH2 .


Physical And Chemical Properties Analysis

5-Bromo-2-methylaniline has a molecular weight of 186.05 g/mol . It has a melting point of 30°C and a boiling point of 139°C at 17 mmHg . The density is 1.49 g/mL at 25°C . The refractive index is 1.6120 to 1.6140 at 20°C, 589 nm .

Scientific Research Applications

Neurotransmitter Research

There is evidence that 5-Bromo-2-methylaniline and its derivatives may interact with neurotransmitter systems. Studies have investigated its role in glutamatergic pathways in the retina, which could have implications for understanding visual processing and developing treatments for retinal disorders .

Safety and Hazards

5-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

It is known that the compound is used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions . The effects of these reactions at the molecular and cellular level would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is involved are known to be influenced by factors such as temperature, pH, and the presence of certain catalysts

properties

IUPAC Name

5-bromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQNKKRGJJRMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192616
Record name 5-Bromo-o-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylaniline

CAS RN

39478-78-9
Record name 5-Bromo-2-methylbenzenamine
Source CAS Common Chemistry
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Record name 5-Bromo-o-toluidine
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Record name 5-Bromo-o-toluidine
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Record name 5-bromo-o-toluidine
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Synthesis routes and methods I

Procedure details

A slurry of 5-bromo-2-methylnitrobenzene (3.00 g), iron powder (3.11 g), and ammonium chloride (2.97 g), in 3:1 ethanol : water (50 ml) was heated at reflux temperature for 1 hour. The mixture was poured into 10% aqueous sodium hydroxide and filtered through Celite®. The filtrate was then extracted with ethyl acetate, the extracts washed with brine, dried over magnesium sulfate, filtered and evaporated to afford the subtitle compound as an oil (2.64 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-nitrotoluene (2.04 g, 9.44 mmol) (Aldrich Chemical Company) in ethanol (25 mL) was added hydrazine hydrate (1.14 mL, 23.60 mmol) drop-wise. After being stirred for 5 min, a suspension of Raney nickel (˜100 mg) in ethanol (5 mL) was added slowly and carefully. Gas evolution was observed. After gas evolution subsided, the reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to ambient temperature and filtered. The filtrate was concentrated on a rotary evaporator, diluted with water (25 mL) and extracted with chloroform (3×100 mL). The combined chloroform extracts were dried over sodium sulfate, filtered and concentrated to produce 1.57 g (89.4%) of a colorless oil.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
89.4%

Synthesis routes and methods III

Procedure details

The mixture of Fe powder (9.31 g, 167 mmol) and NH4Cl (2.48 g, 46.3 mmol) in water (50 mL) was refluxed for 30 minutes. To this hot mixture was added 4-bromo-2-nitrotoluene (10 g, 46.3 mmol) slowly and then the reaction mixture was refluxed for 48 hours. The mixture was cooled to room temperature and extracted with EtOAc (3×100 mL). The organic solution was washed with H2O (3×200 mL) and brine (200 mL), dried (Na2SO4), and concentrated. The residue was purified by flash chromatography (silica, 15% EtOAc in hexanes) to give 7.9 g (92%) of title compound as a pale yellow oil. 1H nuclear magnetic resonance (NMR) (CDCl3): 300 MHz δ 6.88 (m, 1H), 6.81 (m, 2H), 3.63 (bs, 2H), 2.09 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.31 g
Type
catalyst
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

4-Bromo-2-nitrotoluene (13.5 g, 62.5 mmol) and granulated tin (11.25 g, 95 mmol) were placed in a round bottomed flask to which concentrated hydrochloric acid (25 ml) was added in small (ca 5 ml) aliquots. A gentle reaction was evident during this addition period. When all the acid had been added the reaction mixture was heated and stirred at about 100° C. for 4 h. The solution was allowed to cool and a solution of sodium hydroxide (18.75 g) in water (32 ml) was added. The solution was heated at 100° C. for 1 h. After cooling, water (200 ml) was added and the solution was filtered. The aqueous filtrate was extracted with diethyl ether (200 ml). The filtered salts were also extracted with diethyl ether (200 ml). The combined organic layers were dried, filtered and evaporated to leave an oil. This was purified by distillation (112° C. at 4 mm Hg) to leave the title compound (6.76 g, 58%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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